Stannane, trimethyl-2-naphthalenyl- Stannane, trimethyl-2-naphthalenyl-
Brand Name: Vulcanchem
CAS No.: 945-77-7
VCID: VC3879099
InChI: InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3;
SMILES: C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1
Molecular Formula: C13H16Sn
Molecular Weight: 291 g/mol

Stannane, trimethyl-2-naphthalenyl-

CAS No.: 945-77-7

Cat. No.: VC3879099

Molecular Formula: C13H16Sn

Molecular Weight: 291 g/mol

* For research use only. Not for human or veterinary use.

Stannane, trimethyl-2-naphthalenyl- - 945-77-7

Specification

CAS No. 945-77-7
Molecular Formula C13H16Sn
Molecular Weight 291 g/mol
IUPAC Name trimethyl(naphthalen-2-yl)stannane
Standard InChI InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3;
Standard InChI Key GEQLRPOZNCKPIG-UHFFFAOYSA-N
SMILES C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1
Canonical SMILES C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1

Introduction

Structural and Chemical Identity

Molecular Architecture

Stannane, trimethyl-2-naphthalenyl- consists of a naphthalene ring system substituted at the 2-position with a trimethylstannyl group (-SnMe₃). The tin atom adopts a distorted tetrahedral geometry, as evidenced by crystallographic studies of analogous compounds. For instance, in {8-[2-(6-methoxy-2-naphthyl)-1-ethynyl]-1-naphthyl}-trimethyl-stannane, Sn–C bond lengths range from 2.137(6) Å to 2.168(5) Å, with steric interactions between the tin center and adjacent ethynyl groups causing slight deviations from ideal tetrahedral angles . The naphthalene moiety contributes to the compound’s rigidity and influences its reactivity in cross-coupling reactions.

Table 1: Key Structural Parameters

ParameterValueSource
Sn–C bond length2.13–2.17 Å
C–Sn–C bond angle106.5–117.2°
Molecular weight290.98 g/mol
CAS number945-77-7

Synthesis and Preparation

The compound is synthesized via photostimulated SRN1 (Substitution Radical-Nucleophilic Unimolecular) reactions, where trimethylstannyl ions (Me₃Sn⁻) react with haloarenes under irradiation. For example, Rossi et al. demonstrated that irradiating p-chloroanisole with Me₃Sn⁻ in liquid ammonia yields substitution products with >90% efficiency . This method avoids harsh conditions required for traditional organometallic syntheses, such as Grignard or organolithium reactions, which are incompatible with sensitive functional groups.

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

The compound’s primary application lies in the Stille reaction, a palladium-catalyzed cross-coupling between organostannanes and aryl halides or triflates. Its electron-rich naphthalene system enhances nucleophilicity, enabling efficient C–C bond formation. Key advantages include:

  • High yields: Reactions with aryl iodides achieve >90% yield under optimized conditions.

  • Functional group tolerance: Compatible with esters, amines, and ethers, as demonstrated in the synthesis of polyaromatic hydrocarbons .

Case Study: Synthesis of Biaryl Systems

Coupling trimethyl(2-naphthyl)stannane with 1-bromo-4-methoxybenzene in the presence of Pd(PPh₃)₄ produces 4-methoxy-1-naphthylbenzene in 85% yield . This methodology has been iteratively applied to construct complex terphenyl and quarterphenyl architectures.

Radical-Mediated Transformations

Recent studies highlight its role in generating 1-naphthylmethyl radicals for C–C, C–N, and C–O bond formations. Thermolysis of bis(1-naphthylmethyl)tin dichlorides in the presence of iodine or nitric oxide yields unsymmetrical diarylmethanes or oxime derivatives, respectively . These reactions proceed via homolytic Sn–C cleavage, followed by radical recombination or electrophilic substitution.

Materials Science Applications

Organotin Polymers

Trimethyl(2-naphthyl)stannane serves as a precursor for thermally stable polymers. Organotin polyethers derived from this compound exhibit degradation resistance up to 300°C, making them suitable for high-temperature coatings.

Table 2: Polymer Properties

PropertyValueSource
Thermal stability≤300°C
Degradation resistanceHigh
ApplicationsAdhesives, coatings

Coordination Chemistry

The tin center can coordinate to transition metals, forming complexes with applications in catalysis. For example, Sn–Pd clusters derived from this compound catalyze Suzuki-Miyaura couplings with enhanced turnover frequencies .

Medicinal Chemistry and Biological Activity

Limitations and Toxicity

Despite its bioactivity, the compound’s application in vivo is restricted by:

  • High lipophilicity: LogP = 3.43 , leading to bioaccumulation.

  • Environmental persistence: Microbial degradation by Pseudomonas sp. achieves only 75% breakdown after 48 hours.

Recent Advancements and Future Directions

Iterative Stille Coupling

Rossi et al. pioneered a one-pot sequence combining SRN1 and Stille reactions to synthesize oligoarenes. For example, 1,3,5-tris(trimethylstannyl)benzene undergoes triple coupling with aryl iodides to yield star-shaped terphenyls in 61% yield .

Radical Cascade Reactions

A 2025 study demonstrated that 1-naphthylmethyl radicals generated from this stannane undergo [4+2] cycloadditions with dienes, enabling rapid access to polycyclic aromatic hydrocarbons .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator